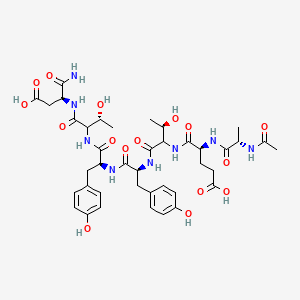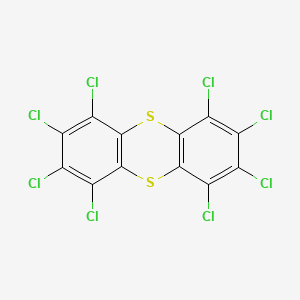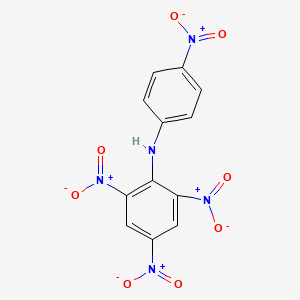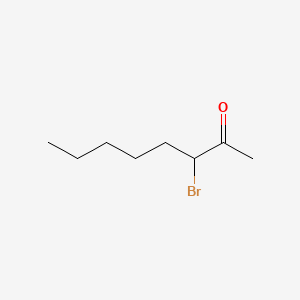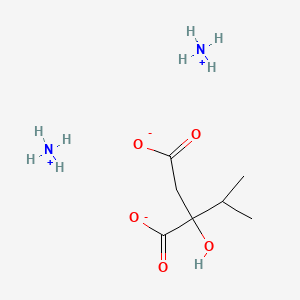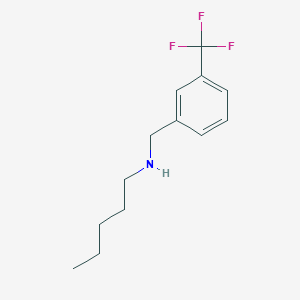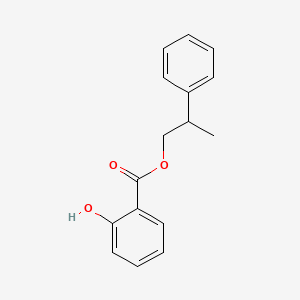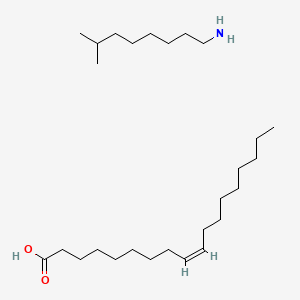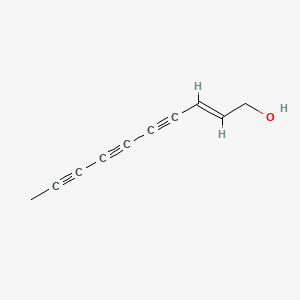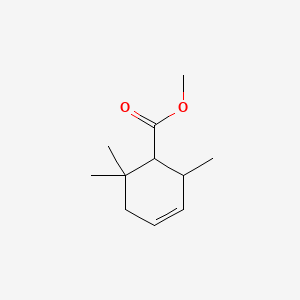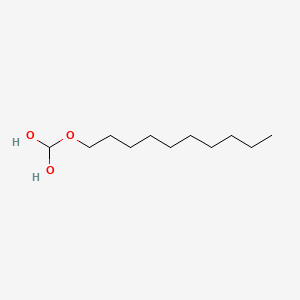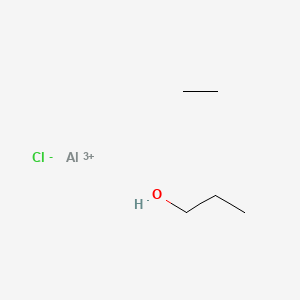
Mercury thallium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury thallium dinitrate is a chemical compound composed of mercury, thallium, and nitrate ions. It is known for its unique properties and potential applications in various scientific fields. The compound is highly toxic and requires careful handling and storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of mercury thallium dinitrate typically involves the reaction of mercury(II) nitrate with thallium(I) nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting compound is isolated through crystallization. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired compound. The production process is designed to minimize the release of toxic by-products and ensure the safety of workers and the environment.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury thallium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as halides or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Mercury thallium dinitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, although its high toxicity limits its direct application.
Industry: this compound is used in certain industrial processes, particularly those involving the synthesis of specialized materials.
Wirkmechanismus
The mechanism of action of mercury thallium dinitrate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, inhibiting their activity and causing cellular damage. The molecular targets and pathways involved in its action are still being studied, but it is known to induce oxidative stress and interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Mercury thallium dinitrate can be compared with other similar compounds, such as:
Mercury(II) nitrate: Similar in composition but lacks the thallium component.
Thallium(I) nitrate: Contains thallium but not mercury.
Mercury thallium sulfate: Another compound containing both mercury and thallium but with sulfate ions instead of nitrate.
The uniqueness of this compound lies in its specific combination of mercury, thallium, and nitrate ions, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and potential applications
Eigenschaften
CAS-Nummer |
94022-47-6 |
|---|---|
Molekularformel |
HgN2O6Tl |
Molekulargewicht |
528.99 g/mol |
IUPAC-Name |
mercury(1+);thallium(1+);dinitrate |
InChI |
InChI=1S/Hg.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1;+1 |
InChI-Schlüssel |
OZALHSZVLUGAIW-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


